Ethyl 7-iodohept-2-enoate
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Overview
Description
Ethyl 7-iodohept-2-enoate is an organic compound with the molecular formula C9H15IO2 It is an ester derived from heptenoic acid and is characterized by the presence of an iodine atom at the 7th position and a double bond between the 2nd and 3rd carbon atoms
Preparation Methods
Ethyl 7-iodohept-2-enoate can be synthesized through several methods. One common synthetic route involves the alkylation of enolate ions. The process typically includes the formation of an enolate ion from a precursor compound, followed by its reaction with an alkyl halide, such as an iodide, to introduce the iodine atom . Another method involves the Michael addition of an amino ester-derived enolate to an α,β-unsaturated amino ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Ethyl 7-iodohept-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common reagents used in these reactions include sodium ethoxide, alkyl halides, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-iodohept-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-iodohept-2-enoate involves its reactivity as an electrophile due to the presence of the iodine atom and the ester group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the iodine. Additionally, the double bond in the molecule allows for various addition reactions, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Ethyl 7-iodohept-2-enoate can be compared to other similar compounds, such as:
Ethyl 7-chlorohept-2-enoate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 7-bromohept-2-enoate: Contains a bromine atom instead of iodine, leading to variations in reaction conditions and products.
The uniqueness of this compound lies in its specific reactivity profile, influenced by the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine, affecting its behavior in chemical reactions .
Properties
CAS No. |
98202-45-0 |
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Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
ethyl 7-iodohept-2-enoate |
InChI |
InChI=1S/C9H15IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3 |
InChI Key |
YZGIKRBCYHPAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCCCI |
Origin of Product |
United States |
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